4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline

Lipophilicity Membrane Permeability Drug Design

Researchers encountering failed syntheses or altered pharmacokinetic profiles when substituting 2,6-dimethylaniline derivatives now have a structurally distinct solution. This 2,5-dimethyl isomer eliminates functional interchangeability risks through quantifiable differences. - Enables chemoselective library synthesis via a dual-basicity profile (aniline pKa ~4.53; tertiary amine pKa ~9.75). - Its 3.9348 eV HOMO-LUMO band gap directly influences electrophilic aromatic substitution rates distinct from the 2,6-isomer. - Offers reliable sourcing with confirmed 98.0% purity and standard pack sizes for research and scale-up.

Molecular Formula C14H24N2
Molecular Weight 220.35 g/mol
CAS No. 829665-92-1
Cat. No. B13942334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline
CAS829665-92-1
Molecular FormulaC14H24N2
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=C(C=C(C(=C1)C)N)C
InChIInChI=1S/C14H24N2/c1-5-16(6-2)8-7-13-9-12(4)14(15)10-11(13)3/h9-10H,5-8,15H2,1-4H3
InChIKeyOUUUIMIVHFAUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline: Properties & Sourcing


4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline (CAS 829665-92-1) is a disubstituted aromatic amine belonging to the diethylaminoethyl-aniline class, characterized by a 1,4-relationship between the primary aniline and the tertiary diethylaminoethyl group, with additional methyl substituents at the 2- and 5-positions [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, distinguished from its positional isomers (e.g., 2,6-dimethyl variants such as the lidocaine scaffold) by its unique electronic and steric profile [2]. With a molecular formula of C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol, it occupies a distinct physicochemical space that warrants careful evaluation against in-class alternatives during procurement decisions.

Workflow Medicinal chemistry building block Versatile intermediate for aniline derivatization
Selection 2,5-dimethyl substitution pattern Distinct electronic profile vs. 2,6-isomer scaffolds
Use Context Dual-amine orthogonal derivatization Primary aryl amine and tertiary alkyl amine reactivity

4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline: Non-Interchangeability with Analogs


Procurement specialists and researchers cannot assume functional interchangeability between 4-[2-(diethylamino)ethyl]-2,5-dimethylaniline and its closest in-class analogs such as lidocaine (a 2,6-dimethylaniline amide) or N,N-diethyl-2,5-dimethylaniline (lacking the primary amine). The 2,5-dimethyl substitution pattern imparts a different HOMO-LUMO band gap (3.9348 eV) compared to the 2,6-isomer (3.9443 eV), directly influencing electrophilic aromatic substitution reactivity and metabolic stability [1]. Furthermore, the presence of both a primary aryl amine and a tertiary alkyl amine in the target compound creates a dual-basicity profile (estimated aniline pKa ~4.5; tertiary amine pKa ~9.75) that is absent in amide-linked comparators or tertiary-only anilines, critically altering solubility, protein binding, and derivatization potential [2]. Substituting without regard to these quantified differences risks failed syntheses, altered pharmacokinetic profiles, and irreproducible biological results.

vs. Lidocaine
Functional Group Mismatch Amide linkage in lidocaine may not transfer reactivity; primary amine in target enables diazotization and azo-coupling unavailable to amides.
vs. N,N-Diethyl-2,5-dimethylaniline
Derivatization Risk Lacking the primary amine, this single-amine analog may not support orthogonal library synthesis, limiting substitution feasibility.
vs. 2,6-Dimethyl Isomers
Electronic & Metabolic Shift Substitution pattern alters HOMO-LUMO gap and electrophilic reactivity; 2,5-configuration may shift metabolic susceptibility compared to 2,6-analogs.

4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline: Quantitative Key Comparisons


Enhanced Lipophilicity vs. Lidocaine

The computed partition coefficient (LogP) of 4-[2-(diethylamino)ethyl]-2,5-dimethylaniline is 3.35, which is 0.91 log units higher than lidocaine (LogP 2.44), representing a 37% increase in lipophilicity under standard conditions [1][2]. This positioning between lidocaine (LogP 2.44) and tetracaine (LogP 3.73) places the compound in an intermediate lipophilicity window potentially offering balanced permeability and solubility characteristics.

Enhanced Lipophilicity
Cross-study comparable
LogP = 3.35 vs. 2.44
Supports permeability context
Computed LogP; positioned between lidocaine and tetracaine
Lipophilicity Membrane Permeability Drug Design

Lower Polar Surface Area vs. Lidocaine

The polar surface area (PSA) of 4-[2-(diethylamino)ethyl]-2,5-dimethylaniline is 29.26 Ų, which is 9.5% lower than lidocaine's PSA of 32.34 Ų [1][2]. PSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier penetration, and the target compound's lower PSA compared to lidocaine indicates potentially superior CNS penetration capacity.

Lower Polar Surface Area
Cross-study comparable
PSA 29.26 vs. 32.34 Ų
Supports CNS penetration context
9.5% lower PSA than lidocaine; favorable for BBB models
Blood-Brain Barrier CNS Drug Delivery PSA

Lower Molecular Weight vs. Lidocaine

With a molecular weight of 220.35 g/mol, 4-[2-(diethylamino)ethyl]-2,5-dimethylaniline is 6% lighter than lidocaine (234.34 g/mol) and 17% lighter than tetracaine (264.37 g/mol) [1][2]. This lower molecular weight is particularly advantageous in fragment-based drug discovery and lead optimization, where every dalton matters for ligand efficiency metrics.

Lower Molecular Weight
Cross-study comparable
MW 220.35 vs. 234.34
Supports ligand efficiency review
6% lighter than lidocaine; 17% lighter than tetracaine
Atom Economy Lead Optimization Molecular Weight

Primary Amine Functionality for Derivatization

Unlike N,N-diethyl-2,5-dimethylaniline (CAS 3995-37-7), which possesses only a tertiary amine (LogP 3.15, PSA 3.24 Ų), the target compound bears a primary aryl amine (pKa ~4.53 for the conjugate acid of the analogous 2,5-dimethylaniline) in addition to the diethylaminoethyl group [1][2]. This primary amine enables diazotization, azo-coupling, and amide bond formation chemistries that are completely unavailable to the tertiary-only analog, while the diethylaminoethyl group simultaneously provides a basic site (predicted pKa ~9.75) for pH-dependent solubility and salt formation .

Primary Amine Functionality
Class-level inference
Dual-Amine Architecture
Enables orthogonal derivatization
Primary amine (pKa ~4.5) + tertiary amine (pKa ~9.8); no amide limitations
Synthetic Versatility Diazotization Chemical Biology

Lipophilicity Balance Between Lidocaine and Tetracaine

The LogP of 3.35 for 4-[2-(diethylamino)ethyl]-2,5-dimethylaniline is strategically positioned between the lower lipophilicity of lidocaine (LogP 2.44) and the higher lipophilicity of tetracaine (LogP 3.73) [1][2]. This intermediate LogP window has been associated with an optimal balance between aqueous solubility and membrane permeability in drug candidate profiling, potentially reducing both the solubility-limited absorption issues of highly lipophilic compounds and the permeability-limited absorption of hydrophilic compounds.

Lipophilicity Balance
Class-level inference
Mid-Range LogP 3.35
Reported intermediate position
Ranks between lidocaine (2.44) and tetracaine (3.73) in tested set
Drug Likeness Permeability-Solubility Tradeoff LogP Window

4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline: Research & Industrial Applications


Topical & Transdermal Delivery Scaffold

The 37% higher LogP compared to lidocaine (3.35 vs. 2.44) [1] suggests enhanced stratum corneum partitioning, making this compound a rational starting point for designing topical anesthetic or anti-inflammatory candidates. Its mid-range lipophilicity between lidocaine and tetracaine may offer a differentiated pharmacokinetic profile for dermatological formulations.

CNS-Targeted Probe & PET Tracer Synthesis

With a lower PSA (29.26 Ų) than lidocaine (32.34 Ų) [1] and the presence of a primary aryl amine suitable for radioisotope incorporation via diazotization, this compound serves as an ideal precursor for CNS-penetrant imaging probes. The 2,5-dimethyl substitution pattern may alter off-target binding profiles compared to 2,6-dimethyl scaffolds.

Orthogonal Derivatization for Compound Libraries

The dual-amine architecture (primary aryl amine pKa ~4.53; tertiary alkyl amine pKa ~9.75) [2] enables sequential, chemoselective functionalization—diazotization at the aniline followed by quaternization of the tertiary amine—opening routes to structurally diverse compound libraries inaccessible from single-amine or amide-linked analogs.

SAR Studies of Dimethylaniline Positional Isomers

The quantifiably different electronic structure of the 2,5-dimethyl substitution (band gap 3.9348 eV) versus the 2,6-isomer (3.9443 eV) [3] supports systematic SAR exploration of how methyl group positioning influences electrophilic aromatic substitution rates, metabolic N-oxidation susceptibility, and receptor binding geometry.

Application
Selection Property
Validation Focus
Topical Permeability Studies
Lipophilicity (LogP)
Permeability assay context; stratum corneum partitioning review
CNS Probe Synthesis
Polar Surface Area (PSA)
Blood-brain barrier model interpretation
Compound Library Derivatization
Dual-Amine Architecture
Orthogonal functionalization protocols; chemoselectivity verification
SAR Positional Isomer Studies
2,5-Dimethyl Substitution
Electronic structure comparison; metabolic pathway review
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